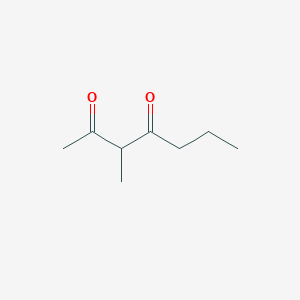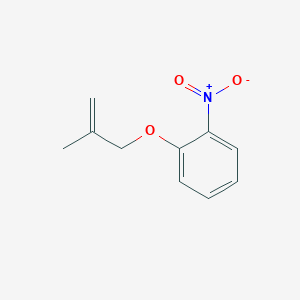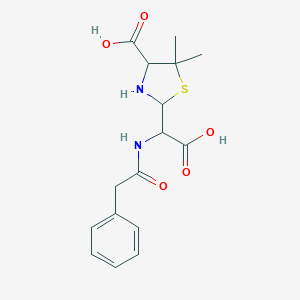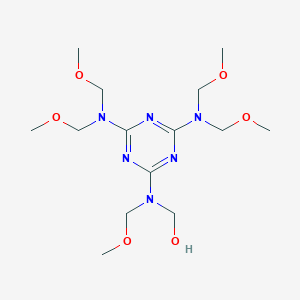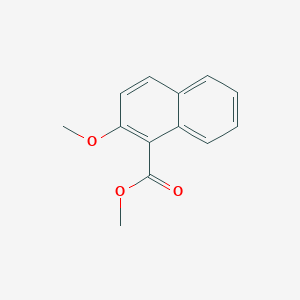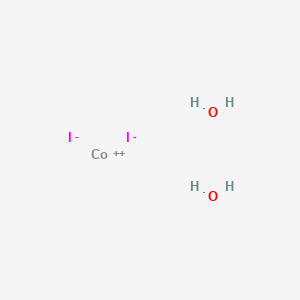
Cobalt(2+);diiodide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(2+);diiodide;dihydrate, also known as Cobalt (II) Iodide Dihydrate, is a compound with the linear formula CoI2•2H2O . It appears as green crystals . It is generally available in most volumes and high purity, submicron and nanopowder forms may be considered .
Synthesis Analysis
Cobalt(II) iodide is prepared by treating cobalt powder with gaseous hydrogen iodide . The hydrated form CoI2.6H2O can be prepared by the reaction of cobalt(II) oxide (or related cobalt compounds) with hydroiodic acid .Molecular Structure Analysis
The molecular structure of Cobalt(2+);diiodide;dihydrate is represented by the linear formula CoI2•2H2O . The compound has a molecular weight of 348.72 g/mol .Chemical Reactions Analysis
Cobalt is much less reactive than iron. It is stable to atmospheric oxygen unless heated . Cobalt(II) iodide is stable in acid solution and in the absence of complexing agents .Physical And Chemical Properties Analysis
Cobalt(2+);diiodide;dihydrate has a melting point of 100 °C (dec.) . Its solubility in H2O is 376.2 g/100 mL H2O (45 °C) . The exact mass of the compound is 348.76327 g/mol .Safety And Hazards
Zukünftige Richtungen
Cobalt(II) ions are considered promising for the development of superdense data storage devices and for use as qubits in quantum computers . The reversible electron transfer from the Co2+ ion to the redox-active ligand can provide switching of the magnetic moment through valence tautomerism in the system .
Eigenschaften
IUPAC Name |
cobalt(2+);diiodide;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2HI.2H2O/h;2*1H;2*1H2/q+2;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJGBKYNIRFTKD-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.[Co+2].[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH4I2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.773 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(2+);diiodide;dihydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

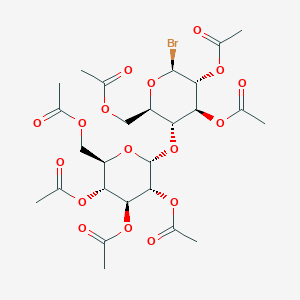

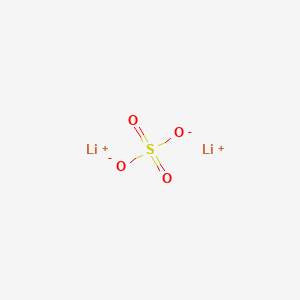
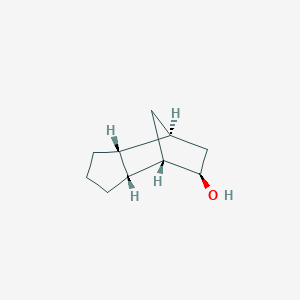

![2-Methoxy-4-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B82552.png)

